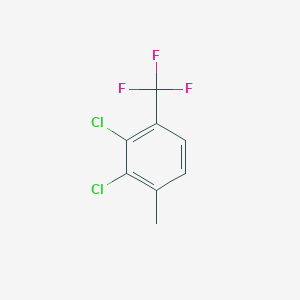

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-3-5(8(11,12)13)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXZYCKOJMQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563567 | |

| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-58-9 | |

| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene (CAS Number: 115571-58-9), a key halogenated aromatic intermediate. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in the development of novel therapeutics, such as protein kinase inhibitors. Furthermore, this guide outlines critical safety and handling protocols to ensure its responsible use in a laboratory setting. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge required to effectively and safely utilize this versatile chemical building block in their scientific endeavors.

Introduction

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, also known as 2,3-Dichloro-4-(trifluoromethyl)toluene, is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. The presence of two chlorine atoms and a trifluoromethyl group on the toluene backbone imparts unique electronic and lipophilic properties to the molecule. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] Consequently, this compound serves as a valuable precursor for the synthesis of complex molecular architectures, most notably in the development of targeted therapies. Its utility as an intermediate in the synthesis of protein kinase inhibitors highlights its importance in the pursuit of novel treatments for a variety of diseases, including cancer.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical is paramount for its effective application in research and development. The key properties of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115571-58-9 | [4] |

| Molecular Formula | C₈H₅Cl₂F₃ | [5] |

| Molecular Weight | 229.03 g/mol | [5] |

| Boiling Point | 115-118 °C (at 35 Torr) | [4] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [4] |

| Appearance | Not explicitly available; likely a liquid or low-melting solid. | General knowledge |

| Solubility | Insoluble in water; soluble in common organic solvents like chloroform and methanol. | [6], General knowledge |

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the two aromatic protons, and a singlet in the aliphatic region (around 2.4 ppm) for the methyl group protons. The exact chemical shifts and coupling patterns would depend on the specific solvent and instrument frequency.[3][7]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms. Aromatic carbons would appear in the range of 120-140 ppm, the methyl carbon around 20 ppm, and the trifluoromethyl carbon around 120-130 ppm.[4][8]

-

¹⁹F NMR: The fluorine NMR would exhibit a singlet for the -CF₃ group.[9]

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-Cl stretching, and strong C-F stretching vibrations.[10][11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns would involve the loss of methyl, chlorine, and trifluoromethyl groups.[12][13]

Synthesis and Manufacturing

The synthesis of dichlorotrifluoromethyltoluenes, including 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, can be achieved through various synthetic routes. A general and illustrative method involves the trifluoromethylation of a corresponding dichlorotoluene precursor.

General Synthetic Approach: Trifluoromethylation of Dichlorotoluene

A common strategy for introducing a trifluoromethyl group is through the reaction of a trichloromethyl-substituted arene with a fluorinating agent. This process typically involves a halogen exchange reaction. A plausible synthetic pathway is outlined below.

Figure 1: General synthetic workflow for 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.

Exemplary Protocol for the Preparation of Dichlorotrifluoromethyltoluenes

The following protocol, adapted from a patented method for the synthesis of dichlorotrifluoromethyltoluenes, provides a framework for the laboratory-scale synthesis.[14]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety precautions.

Materials:

-

3,4-Dichlorotoluene (or 2,3-Dichlorotoluene for the target compound)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (solvent)

-

Hydrogen fluoride (HF)

Step 1: Trichloromethylation

-

In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, prepare a mixture of anhydrous aluminum chloride and carbon tetrachloride in 1,2-dichloroethane.

-

Slowly add a solution of the dichlorotoluene starting material in 1,2-dichloroethane to the reaction mixture while maintaining the temperature between 20-80°C.

-

Allow the reaction to proceed for a specified time (e.g., 2 hours) until the starting material is consumed, as monitored by an appropriate analytical technique such as gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the crude trichloromethylated product.

Step 2: Fluorination

-

The crude trichloromethylated intermediate is then subjected to a halogen exchange reaction using a fluorinating agent, such as hydrogen fluoride.

-

This reaction is typically carried out under pressure and at an elevated temperature.

-

The progress of the fluorination is monitored until the desired trifluoromethylated product is formed.

-

The final product is then purified using standard techniques such as distillation.

Causality in Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a common Lewis acid used to catalyze Friedel-Crafts type reactions, facilitating the electrophilic aromatic substitution to introduce the trichloromethyl group.[3]

-

Inert Solvent (1,2-Dichloroethane): An inert solvent is used to dissolve the reactants and facilitate the reaction while not participating in it.

-

Fluorinating Agent (HF): Hydrogen fluoride is a potent and commonly used reagent for converting trichloromethyl groups to trifluoromethyl groups via halogen exchange.[15]

Applications in Drug Discovery and Development

The unique structural features of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene make it a valuable building block in the synthesis of pharmacologically active molecules. Its primary application lies in its use as an intermediate for creating more complex compounds, particularly in the field of kinase inhibition.

Intermediate in the Synthesis of Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene can be chemically modified, for example through nitration, to introduce additional functional groups that allow for its incorporation into larger, more complex molecules designed to bind to the active site of a target kinase.[3] The trifluoromethyl group often contributes to enhanced binding affinity and improved pharmacokinetic properties of the final inhibitor.[1] While specific, publicly disclosed kinase inhibitors that directly utilize this starting material are not readily found, its structural motifs are present in various kinase inhibitor scaffolds. For instance, the substituted dichlorophenyl ring is a common feature in many kinase inhibitors, and the trifluoromethyl group is a well-established moiety for improving drug-like properties.[16][17]

Figure 2: Role of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene in the drug development pipeline.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene. Although a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, information on structurally similar compounds, such as dichlorotoluenes and other halogenated aromatic compounds, provides guidance on its potential hazards.

Hazard Identification

Based on the known hazards of similar compounds, 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene should be considered:

-

Harmful if swallowed, inhaled, or in contact with skin. [18][19]

-

An irritant to the skin, eyes, and respiratory tract. [20][21]

Handling and Storage

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[19]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]

Toxicology

Conclusion

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups makes it a valuable precursor for the synthesis of complex molecules, particularly protein kinase inhibitors. While its synthesis requires careful handling of hazardous reagents, the potential therapeutic applications of its derivatives warrant its study. Researchers and scientists utilizing this compound must adhere to strict safety protocols to mitigate potential risks. This guide serves as a foundational resource for understanding the properties, synthesis, applications, and safety considerations associated with this important building block.

References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Download. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

State Industrial Products. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2,4-dichloro-1-(trifluoromethyl)-. Retrieved from [Link]

-

MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

DTIC. (n.d.). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Retrieved from [Link]

-

US EPA. (1998, March 12). Dichlorotoluenes (2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-) (Water Source) [Page 1 of 4] Fact Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dichloro-4-(trifluoromethyl)benzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

ChemWhat. (n.d.). 2,3-Dichloro-4-(trifluoromethyl)toluene CAS#: 115571-58-9; ChemWhat Kode: 320895. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,3,4-Trifluorotoluene: Properties, Applications, and Importance as a Chemical Intermediate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Chronic toxicity – Knowledge and References. Retrieved from [Link]

-

Slideshare. (n.d.). ACUTE, SUB ACUTE & CHRONIC TOXICOLOGICAL STUDIES | PPTX. Retrieved from [Link]

-

OEHHA. (n.d.). Chronic Toxicity Summary 1,4-Dichlorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2,4-dichlorotoluene. | Download Scientific Diagram. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. rsc.org [rsc.org]

- 4. 2,3-Dichlorotoluene(32768-54-0) 13C NMR [m.chemicalbook.com]

- 5. CN102079688B - Method for preparing 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dichlorotoluene(32768-54-0) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. 2,3-Dichlorotoluene(32768-54-0) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzene, 2,4-dichloro-1-(trifluoromethyl)- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3,4-Dichloro-6-(trifluoromethyl)toluene | 74483-51-5 [chemicalbook.com]

- 15. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. solutions.covestro.com [solutions.covestro.com]

- 22. stateindustrial.com [stateindustrial.com]

- 23. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | C7HCl2F3N2O4 | CID 94398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. ACUTE, SUB ACUTE & CHRONIC TOXICOLOGICAL STUDIES | PPTX [slideshare.net]

An In-depth Technical Guide to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, and safety considerations for 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene. As a polychlorinated and fluorinated aromatic compound, it holds potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates data from closely related analogs and predictive methodologies to offer a robust profile for researchers, scientists, and drug development professionals. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction and Chemical Identity

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, also known as 2,3-dichloro-4-(trifluoromethyl)toluene, is a substituted aromatic hydrocarbon. Its structure is characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and a trifluoromethyl group. The unique arrangement of these substituents—vicinal chlorine atoms adjacent to a methyl group and a trifluoromethyl group—imparts specific electronic and steric properties that are of significant interest in medicinal and materials chemistry. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide aims to consolidate the available and predicted information on this compound to facilitate its use in research and development.

Chemical Structure:

Figure 1: Chemical structure of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.

Physicochemical Properties

| Property | Value (Estimated/Calculated) | Basis for Estimation/Calculation |

| Molecular Formula | C₈H₅Cl₂F₃ | - |

| Molecular Weight | 229.03 g/mol | Calculated from atomic weights. |

| Appearance | Colorless liquid | Based on isomers like 2,3-dichlorotoluene and 3,4-dichlorobenzotrifluoride.[2][3] |

| Melting Point | < 0 °C | 2,3-Dichlorotoluene has a melting point of 5 °C. The addition of the CF₃ group likely lowers the melting point.[2] 3,4-Dichlorobenzotrifluoride has a melting point of -13 to -12 °C.[3] |

| Boiling Point | ~200-215 °C | 2,3-Dichlorotoluene boils at 208.1 °C.[2] 3,4-Dichlorobenzotrifluoride boils at 173-174 °C.[3] The combined effects of the substituents suggest a boiling point in this range. |

| Density | ~1.4-1.5 g/mL | 2,3-Dichlorotoluene has a density of 1.266 g/mL.[2] Dichlorobenzotrifluoride isomers have densities around 1.48 g/mL.[3][4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, toluene). | Typical for halogenated aromatic hydrocarbons.[1][2] |

| Vapor Pressure | Low, likely < 1 mmHg at 20 °C | Based on the estimated high boiling point. 3,4-Dichlorobenzotrifluoride has a vapor pressure of 1.6 mmHg at 20 °C. |

Synthesis and Reactivity

A plausible synthetic route for 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene would likely involve a multi-step process, as direct chlorination of 4-(trifluoromethyl)toluene would not yield the desired 2,3-dichloro isomer due to the directing effects of the methyl and trifluoromethyl groups. A potential pathway could start from a pre-functionalized aniline derivative.

Proposed Synthetic Pathway

Figure 2: A proposed multi-step synthesis of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.

Experimental Protocol (Conceptual)

-

Chlorination of 4-(Trifluoromethyl)aniline: Begin with the chlorination of 4-(trifluoromethyl)aniline to introduce a chlorine atom at the 2-position.

-

Nitration: Subsequent nitration would likely place the nitro group at the 3-position, directed by the existing substituents, to yield 2-chloro-3-nitro-4-(trifluoromethyl)aniline.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine (e.g., using iron in acidic medium) to give 2-chloro-4-(trifluoromethyl)aniline-3-amine.

-

Sandmeyer Reaction (Part 1): The newly formed amino group is diazotized with sodium nitrite and a mineral acid, followed by a Sandmeyer reaction with cuprous chloride to replace the diazonium group with a second chlorine atom, yielding 2,3-dichloro-4-(trifluoromethyl)aniline.

-

Sandmeyer Reaction (Part 2) or equivalent: The remaining amino group is then diazotized and subsequently removed (e.g., via hypophosphorous acid) and the methyl group introduced. A more direct route might involve a Sandmeyer-like reaction or a different synthetic strategy to introduce the methyl group.

Spectral Analysis (Predicted)

While experimental spectra are not available, the expected features can be predicted based on the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one signal for the methyl group.

-

Aromatic Protons (2H): Two doublets are expected in the range of 7.0-7.8 ppm, corresponding to the two adjacent protons on the benzene ring. The coupling constant would be typical for ortho-coupling (around 8 Hz).

-

Methyl Protons (3H): A singlet for the methyl group protons would likely appear in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 8 distinct signals:

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (typically 120-140 ppm). The carbons attached to the chlorine and trifluoromethyl groups will be significantly influenced by these substituents. The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

-

Methyl Carbon (1C): A signal for the methyl carbon will be present in the aliphatic region (around 15-25 ppm).

-

Trifluoromethyl Carbon (1C): The carbon of the trifluoromethyl group will be observed as a quartet in the aromatic region, with a large C-F coupling constant.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would likely be in the range of -60 to -65 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic -CH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-F stretching (CF₃): Strong absorptions in the range of 1100-1350 cm⁻¹

-

C-Cl stretching: ~1000-1100 cm⁻¹

-

Out-of-plane C-H bending: Bands in the 800-900 cm⁻¹ region, indicative of the substitution pattern.[6][7][8]

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺).

-

Molecular Ion (M⁺): The M⁺ peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in peaks at m/z corresponding to the different isotopic combinations, with a relative intensity ratio characteristic for two chlorine atoms.

-

Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom (M-35/37) or a methyl group (M-15). Fragmentation of the trifluoromethyl group is also possible.[9][10]

Safety and Handling

As with any halogenated aromatic compound, 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene should be handled with care, assuming it to be hazardous.[11][12][13]

Hazard Identification

-

Toxicity: Assumed to be toxic upon inhalation, ingestion, and skin contact. Polychlorinated and polyfluorinated aromatic compounds can have cumulative toxic effects.[12][14]

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.[1]

-

Environmental Hazard: Expected to be persistent in the environment and potentially bioaccumulative.

Recommended Handling Procedures

Figure 3: Key safety and handling procedures for 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.

Conclusion

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a compound with significant potential in synthetic chemistry. While direct experimental data is sparse, this guide provides a comprehensive, albeit partially predictive, overview of its properties and handling requirements. The information presented herein, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers embarking on the synthesis and application of this and similar molecules. As with any new compound, it is imperative that all handling and experimental procedures are conducted with the utmost attention to safety.

References

- American Chemical Society. "A new trifluoromethylating agent: synthesis of polychlorinated (trifluoromethyl)benzenes and 1,3-bis(trifluoromethyl)benzenes and conversion into their trichloromethyl counterparts and molecular structure of highly strained polychloro-m-xylenes | The Journal of Organic Chemistry.

- ChemicalBook. "Dichlorotoluene, isomer mixture - ChemBK." (2024-04-09).

- Wikipedia. "Dichlorotoluene."

- Proprep. "Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effec... Show More."

- Chemistry LibreTexts. "18.8: Spectral Characteristics of the Benzene Ring." (2019-02-18).

- Spectroscopy. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." (2016-05-01).

- Benchchem. "physical and chemical properties of 3,5-Dichlorotoluene."

- American Chemical Society. "A new trifluoromethylating agent: synthesis of polychlorinated (trifluoromethyl)benzenes and 1,3-bis(trifluoromethyl)benzenes an."

- Química Organica.org.

- Spectra Analysis.

- US EPA. "Dichlorotoluenes (2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-) (Water Source) [Page 1 of 4] Fact Sheet." (1998-03-12).

- Scribd.

- PubChem. "3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481."

- ChemicalBook. "2,4-Dichlorobenzotrifluoride CAS#: 320-60-5."

- Grokipedia. "Chlorotoluene."

- Sigma-Aldrich. "3,4-Dichlorobenzotrifluoride 97 328-84-7."

- Sigma-Aldrich. "2,4-Dichlorobenzotrifluoride 98 320-60-5."

- NIST. "3,4-Dichlorobenzotrifluoride - the NIST WebBook."

- Chad's Prep. "14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry." (2018-09-20).

- Chemistry LibreTexts. "16.

- ResearchGate. "Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF." (2025-08-10).

- StuDocu. "CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000."

- Chemguide.

- ACS Publications.

- Google Patents. "CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride."

- Beilstein Journals.

- The Royal Society of Chemistry.

- Beilstein Journals. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent."

- The University of Liverpool Repository.

- Open Access LMU. "Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit."

- NYCOSH. "HEALTH HAZARDS OF PCBs."

- CDC Archive. "Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure?

- NCBI Bookshelf. "Polychlorinated Biphenyls - 15th Report on Carcinogens." (2021-12-21).

- ATSDR. "ATSDR - CSEM - Polychlorinated Biphenyls (PCB) Toxicity: Environmental Medicine Case Study - nau.edu."

- PubMed.

Sources

- 1. chembk.com [chembk.com]

- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]

- 5. 2,4-ジクロロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Spectrum: Aromatics [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. aft.org [aft.org]

- 12. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 13. www7.nau.edu [www7.nau.edu]

- 14. Exposure to and health effects of volatile PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene molecular weight and formula

A-Technical-Guide-to-2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

An In-depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

This guide provides a comprehensive technical overview of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, plausible synthetic pathways, spectroscopic characterization, and its strategic importance in the design of novel chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile chemical building block.

Core-Molecular-Identity-and-Properties

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a halogenated and alkylated toluene derivative. The presence of ortho-dichoro substituents, a methyl group, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric environment, making it a valuable intermediate for constructing complex molecules.

The key identifiers for this compound are:

-

CAS Number : 115571-58-9[1]

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a parent molecule. The strategic placement of this group, in conjunction with the chlorine atoms and the methyl group, offers a nuanced tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.

Table 1: Physicochemical Properties of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

| Property | Value/Description | Source/Rationale |

| IUPAC Name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | Standard Nomenclature |

| Molecular Formula | C₈H₅Cl₂F₃ | [1][2] |

| Molecular Weight | 229.03 g/mol | [2][3] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid at room temperature. | Inferred from similar compounds like 3,4-Dichlorobenzotrifluoride. |

| Boiling Point | Not experimentally determined; estimated to be in the range of 200-220 °C. | Extrapolated from related structures. |

| Purity | Commercially available up to 95%. | [1] |

| Storage | Store in a cool, dry place (4-8°C recommended), sealed from atmosphere. | [1] |

Synthesis-and-Chemical-Reactivity

While specific literature on the synthesis of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is not abundant, a logical and efficient pathway can be proposed based on established aromatic chemistry principles. The most direct approach involves the electrophilic chlorination of a suitable precursor.

Proposed Synthetic Protocol: Electrophilic Chlorination

A plausible synthesis starts from the commercially available 1-methyl-4-(trifluoromethyl)benzene (also known as 4-chlorobenzotrifluoride). The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. Given the strong activating and directing effect of the methyl group, chlorination is expected to occur at the positions ortho to the methyl group.

Step-by-Step Methodology:

-

Reaction Setup : To a dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 1-methyl-4-(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition : Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 eq), to the solution. The catalyst is crucial for polarizing the chlorine molecule to generate the electrophile.

-

Chlorination : Bubble chlorine gas (Cl₂) (approx. 2.2 eq) slowly through the stirred solution. Alternatively, use a liquid chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 20-40°C).

-

Reaction Monitoring : Monitor the progress of the reaction using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting material is consumed and the desired dichlorinated product is the major component. Over-chlorination is a potential side reaction.

-

Workup : Upon completion, quench the reaction by slowly adding water or a dilute solution of sodium bisulfite to destroy excess chlorine. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to isolate the 2,3-dichloro isomer from other potential isomers (e.g., 2,5-dichloro and 2,6-dichloro).

Spectroscopic-Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the structure, the following spectral characteristics can be predicted.

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple.

-

A singlet for the methyl protons (-CH₃), likely in the δ 2.3-2.5 ppm range.

-

Two doublets in the aromatic region (δ 7.0-7.8 ppm) for the two adjacent aromatic protons (at C5 and C6). These will show ortho coupling.

-

-

¹³C NMR : The carbon NMR will show eight distinct signals.

-

A signal for the methyl carbon (~20 ppm).

-

A quartet for the trifluoromethyl carbon (~120-125 ppm) due to coupling with fluorine.

-

Six signals in the aromatic region, with carbons attached to chlorine and the trifluoromethyl group showing characteristic shifts and couplings.

-

-

¹⁹F NMR : The fluorine NMR spectrum provides a clear diagnostic signal.

-

A singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be expected in the typical range for aryl-CF₃ groups, around -60 to -65 ppm relative to CFCl₃.

-

[4]Diagram 2: Analytical & Characterization Workflow

Caption: Standard workflow for purification and analysis.

Applications-in-Drug-Development

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a compound's pharmacological profile. This is due to its ability to modulate several key parameters:

-

Lipophilicity : The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and passage across biological barriers like the blood-brain barrier.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to a longer in vivo half-life for the drug.

-

Binding Affinity : The strong electron-withdrawing nature of the -CF₃ group alters the electronics of the aromatic ring. This can influence pKa and enhance binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.

The specific substitution pattern of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene provides a scaffold that can be further functionalized. The remaining aromatic protons or the methyl group can serve as handles for introducing other pharmacophores, allowing for the systematic exploration of a chemical space to optimize for potency, selectivity, and pharmacokinetic properties. For instance, a related compound, 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene, is a known precursor for biologically active protein kinase inhibitors.

[5]***

Safety-and-Handling-Protocols

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar dichlorinated and trifluoromethylated benzene derivatives can be used to establish a robust safety protocol.

GHS Hazard Classification (Anticipated):

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). *[1] Signal Word : Warning

[1]Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection : If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagram 3: Molecular Structure

Caption: Structure of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.

References

-

Arctom Scientific. 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.

-

AOBChem USA. 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.

-

Sigma-Aldrich. 1 4 dichloro benzene.

-

BenchChem. 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene.

-

Wiley SpectraBase. 1,2-Dichloro-4-(trifluoromethyl)benzene.

-

Wiley Online Library. Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral interpretation for this specific molecule, outlines detailed experimental protocols for data acquisition, and offers insights grounded in established spectroscopic principles.

Introduction

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, and NMR spectroscopy stands as the most powerful technique for this purpose.[1][2] This guide will provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra, offering a virtual roadmap for chemists working with this or structurally related compounds.

The strategic placement of chloro, methyl, and trifluoromethyl groups on the benzene ring creates a distinct electronic environment, which is reflected in the chemical shifts and coupling constants of the constituent protons and carbons. Understanding these spectral nuances is key to confirming the compound's identity and purity.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The interpretation of these signals is based on the shielding and deshielding effects of the various substituents.

Expected Chemical Shifts and Multiplicities:

The aromatic region of the spectrum is anticipated to show two signals corresponding to the two non-equivalent aromatic protons, H-5 and H-6.

-

H-6: This proton is expected to appear as a doublet due to coupling with H-5. Its chemical shift will be influenced by the ortho-chloro and para-methyl groups.

-

H-5: This proton is also expected to be a doublet, coupling with H-6. It is flanked by a chloro and a trifluoromethyl group, which will significantly influence its chemical shift.

The methyl group protons will appear as a singlet in the upfield region of the spectrum.

The following diagram illustrates the predicted proton assignments:

Caption: Molecular structure of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene with proton numbering.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.4 | Singlet | N/A |

| H-5 | ~7.5 - 7.7 | Doublet | ~8-9 |

| H-6 | ~7.3 - 7.5 | Doublet | ~8-9 |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Expected Chemical Shifts:

The spectrum is expected to show nine distinct signals: six for the aromatic carbons, one for the methyl carbon, and one for the trifluoromethyl carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons will vary significantly based on the attached substituents. Carbons bearing electron-withdrawing groups (Cl, CF₃) will be deshielded and appear at a lower field (higher ppm), while the carbon attached to the electron-donating methyl group will be more shielded.

-

Methyl Carbon (-CH₃): This carbon will appear in the upfield region of the spectrum.

-

Trifluoromethyl Carbon (-CF₃): The signal for the trifluoromethyl carbon will be split into a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| C-1 | ~135 |

| C-2 | ~132 |

| C-3 | ~130 |

| C-4 | ~128 (quartet, J_CF ~30 Hz) |

| C-5 | ~127 |

| C-6 | ~130 |

| -CF₃ | ~124 (quartet, J_CF ~270 Hz) |

Note: These are predicted values. The trifluoromethyl group will induce C-F coupling, which will be observable in the spectrum.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and instrument setup are crucial.[3][4]

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is of high purity to avoid interfering signals.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound due to its excellent dissolving properties for a wide range of organic molecules.[4]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3]

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean, unscratched NMR tube is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

The following workflow outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters:

-

¹H NMR: A standard 1D proton pulse sequence should be used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.

-

¹³C NMR: A proton-decoupled pulse sequence is standard. Due to the lower sensitivity, a greater number of scans and a longer relaxation delay are typically required.

Advanced 2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

-

COSY: This experiment reveals proton-proton coupling correlations. For 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, a cross-peak between H-5 and H-6 would be expected, confirming their adjacent relationship.

-

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-5 and H-6 signals to their respective carbon atoms (C-5 and C-6) and the methyl protons to the methyl carbon.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene. By understanding the expected chemical shifts, multiplicities, and coupling patterns, researchers can confidently interpret experimental data to verify the structure and purity of this important chemical entity. The outlined experimental protocols provide a robust starting point for acquiring high-quality NMR spectra, forming a critical component of any research or development endeavor involving this compound.

References

-

Chemical Instrumentation Facility - Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Al-Masum, M., & El-Mekki, A. (2015). NMR Characterization of RNA Small Molecule Interactions. Molecules, 20(8), 14757-14785.

- Rocchitta, G., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(10), 918.

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

This technical guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated aromatic compounds. The predicted fragmentation pathways are derived from established principles of mass spectrometry and by drawing parallels with the known fragmentation behavior of structurally analogous molecules.

Introduction to the Analyte and Mass Spectrometry Principles

The Compound of Interest: 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

The molecule under consideration, 2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene, possesses a substitution pattern on the benzene ring that dictates a unique fragmentation behavior under electron ionization. Its chemical structure is presented below:

Chemical Structure:

Molecular Formula: C₈H₅Cl₂F₃ Molecular Weight: 229.03 g/mol (for the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁹F)

Electron Ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a molecule with a high-energy electron beam. This process leads to the formation of a positively charged molecular ion (M⁺˙), which is a radical cation. The molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Predicted Fragmentation Pathways

The fragmentation of 2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene in an EI source is anticipated to be driven by the presence of the halogen atoms, the trifluoromethyl group, and the methyl group on the aromatic ring. Aromatic systems are generally stable, often resulting in a prominent molecular ion peak.[1][2]

The Molecular Ion (M⁺˙)

The molecular ion peak is expected to be a key feature in the mass spectrum. Due to the presence of two chlorine atoms, a distinct isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3] Consequently, the molecular ion will appear as a cluster of peaks:

-

M⁺˙: at m/z 228 (containing two ³⁵Cl atoms)

-

[M+2]⁺˙: at m/z 230 (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺˙: at m/z 232 (containing two ³⁷Cl atoms)

The theoretical relative intensity ratio of these peaks will be approximately 9:6:1, which is a characteristic signature for a molecule containing two chlorine atoms.[4]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is likely to proceed through several competing pathways involving the loss of its substituents.

A common fragmentation route for chlorinated aromatic compounds is the expulsion of a chlorine radical (Cl•).[4] This will result in the formation of a cation at m/z 193 (for the loss of a ³⁵Cl radical from the M⁺˙ ion). This fragment will still contain one chlorine atom and will therefore exhibit an isotopic peak at m/z 195 in a 3:1 ratio.

Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group is another highly probable fragmentation event. The loss of a trifluoromethyl radical (•CF₃) would lead to a fragment ion at m/z 159. This fragment will still contain two chlorine atoms, and thus will present an isotopic pattern at m/z 161 and m/z 163 with the characteristic 9:6:1 intensity ratio.

The cleavage of the bond connecting the methyl group to the aromatic ring, resulting in the loss of a methyl radical (•CH₃), is also anticipated. This would produce a fragment ion at m/z 213. This fragment will retain the two chlorine atoms and the trifluoromethyl group, and therefore will exhibit the [M-15], [M-15+2], and [M-15+4] isotopic pattern.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that provide additional structural information. For instance, the [M-Cl]⁺ ion (m/z 193) could subsequently lose the trifluoromethyl group to yield an ion at m/z 124.

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for 2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene, their mass-to-charge ratios, and their proposed identities.

| m/z (³⁵Cl) | Proposed Fragment Ion | Notes |

| 228 | [C₈H₅³⁵Cl₂F₃]⁺˙ (Molecular Ion) | Exhibits [M+2] and [M+4] peaks at m/z 230 and 232 (ratio ~9:6:1) |

| 213 | [C₇H₂³⁵Cl₂F₃]⁺ | Loss of •CH₃; will show a [M-15+2] and [M-15+4] isotopic pattern |

| 193 | [C₈H₅³⁵ClF₃]⁺ | Loss of •Cl; will show a [M-35+2] isotopic peak at m/z 195 (ratio ~3:1) |

| 159 | [C₇H₅³⁵Cl₂]⁺ | Loss of •CF₃; will show a [M-69+2] and [M-69+4] isotopic pattern |

| 124 | [C₇H₅Cl]⁺ | Sequential loss of •Cl and •CF₃ |

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized using the following diagram:

Caption: Predicted EI fragmentation pathway of 2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended:

I. Sample Preparation

-

Prepare a 1 mg/mL stock solution of 2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene in a high-purity volatile solvent such as dichloromethane or hexane.

-

Perform a serial dilution to obtain a working concentration of approximately 10 µg/mL.

II. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation of this type of analyte.

-

Inlet: Split/splitless injector, operated in splitless mode for optimal sensitivity. Injector temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

III. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data in full scan mode.

-

Process the data using the instrument's software to obtain the mass spectrum of the analyte peak.

-

Identify the molecular ion and major fragment ions. Compare the experimental spectrum with the predicted fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the expected mass spectrometry fragmentation pattern of 2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene under electron ionization. The presence of two chlorine atoms, a trifluoromethyl group, and a methyl group on the aromatic ring is expected to lead to a characteristic and interpretable fragmentation pattern. The key diagnostic features will be the isotopic cluster of the molecular ion and the neutral losses of chlorine, a trifluoromethyl radical, and a methyl radical. Experimental verification using the outlined GC-MS protocol is essential to confirm these predictions and to build a definitive spectral library for this compound.

References

- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

-

NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

NIST. (n.d.). Search for Species Data by Molecular Weight. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene. Intended for researchers, analytical chemists, and quality control specialists, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, presents a robust experimental protocol, and offers a detailed analysis of its characteristic spectral features. By correlating specific absorption bands to molecular vibrations, this guide establishes a spectral "fingerprint" for the definitive identification and characterization of this highly substituted aromatic compound.

Introduction: The Molecule and the Method

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a complex aromatic compound featuring a diverse array of substituents on a benzene ring. Its structure, characterized by chloro, methyl, and trifluoromethyl groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Given the potential for isomeric impurities during its synthesis, a reliable and accessible analytical method for structural confirmation and quality assessment is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy is an ideal technique for this purpose. It is a rapid, non-destructive analytical method that provides a unique molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.[1][2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations.[2] The resulting spectrum of absorption versus wavenumber is unique to the molecule's structure, making FTIR an indispensable tool for identity confirmation.[1] This guide will elucidate the process of obtaining and interpreting the FTIR spectrum of the title compound, highlighting the spectral signatures of its key functional groups.

Theoretical Considerations: Predicting the Spectrum

The infrared spectrum of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a composite of the vibrational modes of its constituent parts: the substituted benzene ring, the methyl group, the chloro-substituents, and the powerful trifluoromethyl group. Understanding the expected absorption regions for each is critical for accurate spectral interpretation.

-

Aromatic Ring Vibrations : The benzene ring itself gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[3] In-ring carbon-carbon (C=C) stretching vibrations produce a series of bands, often of variable intensity, in the 1400-1600 cm⁻¹ region.[3][4]

-

Substitution Pattern Vibrations : The pattern of substitution on the benzene ring significantly influences the spectrum, particularly in the "fingerprint" region below 1000 cm⁻¹. The C-H out-of-plane (OOP) bending vibrations are highly diagnostic.[3][5] For the 1,2,3,4-tetrasubstituted pattern with two adjacent free hydrogens, a strong absorption band is anticipated in the 800-840 cm⁻¹ range.

-

Methyl Group (CH₃) Vibrations : The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[6] Additionally, characteristic bending (scissoring) vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹.[6]

-

Trifluoromethyl Group (CF₃) Vibrations : The CF₃ group is a powerful electron-withdrawing group and possesses very strong, intense C-F stretching vibrations. These absorptions are typically the most prominent features in the spectrum and are found in the 1100-1350 cm⁻¹ region.[7][8] Their high intensity is due to the large change in dipole moment associated with the C-F bond stretch.

-

Chloro-Aromatic Vibrations : The C-Cl stretching vibrations of aryl chlorides are found in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹.[6][9] These bands can sometimes be difficult to assign definitively due to overlap with other vibrations in this crowded region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section details a validated methodology for obtaining a high-quality FTIR spectrum of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid or liquid samples and requires minimal preparation.[10]

Instrumentation and Materials

-

Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sampling Accessory : Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample : High-purity 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.

-

Cleaning Supplies : Reagent-grade isopropanol or acetone and lint-free laboratory wipes.

Workflow for FTIR Spectrum Acquisition

The following diagram outlines the logical workflow for acquiring the IR spectrum.

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Procedure

-

Instrument Preparation : Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning : Meticulously clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. The goal is to remove any residue from previous analyses.

-

Background Acquisition : With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

Sample Application : Place a small amount of the 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal surface.

-

Sample Spectrum Acquisition : Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Data Processing : Apply any necessary software corrections. For ATR, a pathlength correction algorithm is often applied to make the spectrum appear more like a traditional transmission spectrum. Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Cleaning : After analysis, thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipes.

Spectral Analysis and Interpretation

The IR spectrum of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is complex but can be systematically interpreted by assigning absorption bands to their corresponding molecular vibrations.

Key Vibrational Modes and Their Influence

The substituents dramatically influence the electron distribution and bond strengths within the benzene ring, which is reflected in the spectrum.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

A Technical Guide to the Solubility Profile of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust methodology for researchers, chemists, and drug development professionals to characterize its solubility profile. We delve into the physicochemical properties of the target molecule, explore powerful theoretical prediction models such as Hansen Solubility Parameters (HSP) and UNIFAC, and provide detailed, self-validating experimental protocols for solubility determination. Furthermore, we discuss the appropriate analytical techniques for accurate concentration measurement, enabling a complete and reliable assessment of the compound's behavior in solution.

Introduction: The Imperative of Solubility

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a substituted aromatic compound whose structural motifs—a chlorinated and fluorinated benzene ring—are common in agrochemicals, pharmaceuticals, and specialty materials. The precise control over its solubility is paramount for a range of applications, including:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.

-

Crystallization and Purification: Selecting appropriate solvent and anti-solvent systems for isolating the compound with high purity.

-

Formulation Development: Creating stable solutions with desired concentrations for product efficacy and delivery.

Understanding how this molecule interacts with different organic solvents is not merely an academic exercise; it is a critical step in process design, optimization, and scale-up. This guide provides the foundational knowledge and practical steps to build a comprehensive solubility profile from the ground up.

Physicochemical Characterization of the Solute

To predict how a solute will behave, we must first understand its intrinsic properties. The structure of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene dictates its polarity, molecular size, and potential for intermolecular interactions.

Molecular Structure:

The benzene ring forms a nonpolar core. However, the substituents introduce distinct electronic features:

-

Dichloro (-Cl) groups: These are electronegative, creating polar C-Cl bonds and contributing to dipole-dipole interactions.

-

Trifluoromethyl (-CF3) group: This is a strongly electron-withdrawing and bulky group, adding polarity and influencing molecular packing.

-

Methyl (-CH3) group: A nonpolar, electron-donating group.

Overall, the molecule can be characterized as having a large, predominantly non-polar surface area with specific regions of moderate polarity. It lacks hydrogen bond donor capabilities and has only weak hydrogen bond acceptor sites (the halogen atoms). This structure suggests that its solubility will be governed by a balance of dispersion forces and dipole-dipole interactions.

| Property | Value (Estimated) | Source / Method |

| Molecular Formula | C₈H₅Cl₂F₃ | - |

| Molecular Weight | 229.03 g/mol | Calculated |

| Appearance | Colorless liquid or low-melting solid | Inferred from similar compounds |

| Polarity | Moderately Polar | Structural Analysis |

Theoretical Frameworks for Solubility Prediction

Before undertaking lab-intensive experiments, theoretical models can provide invaluable guidance for solvent screening. These models use the principle of "like dissolves like," quantifying the intermolecular forces that govern solubility.

Hansen Solubility Parameters (HSP)

The HSP model is a powerful tool that deconstructs the total cohesive energy of a substance into three components.[1][2] Each molecule is assigned three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters define a point in 3D "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between two points in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, good solubility is predicted.[3]

Caption: Workflow for the Isothermal Saturation Method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique is critical for accurate quantification. For a halogenated aromatic compound like 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, Gas Chromatography (GC) is a highly effective method.

-

Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is exceptionally sensitive to electrophilic functional groups, such as the chlorine and fluorine atoms in the target molecule. This provides high sensitivity, allowing for the detection of very low concentrations. [4]* Gas Chromatography with Mass Spectrometry (GC-MS): This combination offers both high sensitivity and high selectivity. The mass spectrometer provides definitive identification of the compound based on its mass-to-charge ratio and fragmentation pattern, eliminating potential interference from impurities and ensuring analytical trustworthiness. [4][5] High-Performance Liquid Chromatography with a UV detector (HPLC-UV) can also be used, provided the compound has a sufficient UV chromophore and a suitable mobile phase can be identified. A full method validation, including calibration curve generation, is required for any chosen technique.

Predicted Solubility Profile and Solvent Selection

Based on the principles of "like dissolves like" and the molecular structure, a qualitative and semi-quantitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, p-Xylene, Benzene | High | The aromatic ring of the solvent interacts favorably with the solute's benzene ring via π-π stacking and dispersion forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Similar polarities and the ability to engage in dipole-dipole interactions make these effective solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen provides some polarity that can interact with the C-Cl and C-F dipoles, while the hydrocarbon body is compatible with the nonpolar ring. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | These are more polar than the solute; solubility will depend on the balance between polar and nonpolar interactions. |

| Alkanes | n-Hexane, Heptane | Low | These solvents interact only through weak dispersion forces and cannot effectively solvate the polar regions of the molecule. |

| Alcohols | Methanol, Ethanol | Very Low | These are highly polar, protic solvents dominated by hydrogen bonding. The solute cannot effectively disrupt this hydrogen-bonding network. |

| Water | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this hydrophobic molecule. |

Conclusion

Characterizing the solubility of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a critical task for its effective use in scientific and industrial applications. This guide has established a multi-faceted approach to building a complete solubility profile. By combining the predictive power of theoretical models like Hansen Solubility Parameters and UNIFAC with the empirical rigor of the isothermal saturation method, researchers can efficiently screen for suitable solvents and obtain precise quantitative data. The recommended analytical techniques, particularly GC-ECD and GC-MS, ensure that these measurements are both accurate and reliable. This integrated methodology empowers scientists and developers to make informed decisions, accelerating research and enabling robust process development.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Solubility of Solvent Blue 35 in organic solvents. Benchchem.

- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Hansen solubility parameter. Wikipedia.

- Hansen Solubility Parameters. hansen-solubility.com.

- The Hansen solubility approach towards green solvent processing.

- Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. PubMed.

- Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. MDPI.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.

- Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. SpringerLink.

- Advances in the Analysis of Persistent Halogen

- Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking W

- Method For Collection And Analysis Of Chlorobenzenes. EPA.

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Safe Handling of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene for Research and Development

This guide provides comprehensive safety protocols and handling instructions for 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, a halogenated aromatic compound pertinent to contemporary research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety data from closely related structural analogs and established best practices for handling halogenated hydrocarbons. This approach ensures a robust framework for risk mitigation in the laboratory.

Compound Profile and Assessed Hazards

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, also known as 2,3-dichloro-4-(trifluoromethyl)toluene, belongs to a class of compounds that are recognized for their chemical stability and utility as synthetic intermediates. However, the presence of both chlorine and trifluoromethyl functional groups on the benzene ring necessitates a cautious approach to its handling.

Based on data from structural analogs such as 2,3-Dichloro-6-(trifluoromethyl)toluene and other dichlorotoluene derivatives, the primary hazards are anticipated to be:

-

Skin Irritation: Likely to cause skin irritation upon direct contact.[1]

-

Serious Eye Irritation: Expected to cause serious eye irritation or damage.[1]

-

Respiratory Irritation: Vapors may cause respiratory tract irritation.[1][2]

-

Toxicity: While specific data is unavailable, related compounds exhibit potential for systemic effects and toxicity to human reproduction or development.[3][4][5] Chronic exposure to related aromatic hydrocarbons is associated with central nervous system, heart, liver, and kidney toxicity.[5]